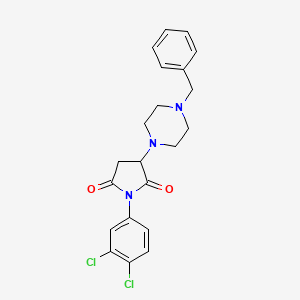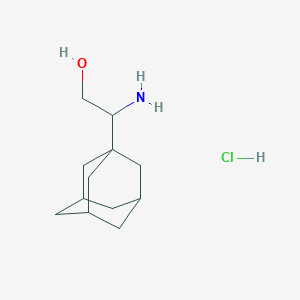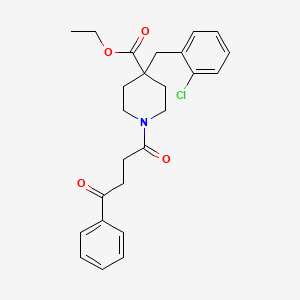
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione, also known as BDPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDPP is a derivative of the antipsychotic drug, haloperidol, and has been found to exhibit potent dopamine D2 receptor antagonist activity.
作用機序
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by blocking dopamine D2 receptors in the brain. This leads to a decrease in dopamine neurotransmission, which is believed to be responsible for the antipsychotic, anticonvulsant, and analgesic effects of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been found to exhibit a number of biochemical and physiological effects. It has been found to decrease dopamine neurotransmission in the brain, which is believed to be responsible for its antipsychotic effects. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has also been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is believed to be responsible for its anticonvulsant and analgesic effects.
実験室実験の利点と制限
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It exhibits potent dopamine D2 receptor antagonist activity, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione also exhibits anticonvulsant and analgesic properties, which makes it a useful tool for studying the mechanisms underlying epilepsy and chronic pain, respectively. However, 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, it has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the study of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective dopamine D2 receptor antagonists based on the structure of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione in vivo. This will help to better understand its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, the study of the biochemical and physiological effects of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione on other neurotransmitter systems, such as serotonin and norepinephrine, may lead to the development of new drugs for the treatment of depression and anxiety disorders. Overall, the study of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has the potential to lead to the development of new and effective drugs for the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione involves a multi-step process starting from the commercially available 3,4-dichlorophenylacetic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-benzylpiperidine to form 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione.
科学的研究の応用
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit potent dopamine D2 receptor antagonist activity, which makes it a potential candidate for the treatment of schizophrenia. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain, respectively.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-17-7-6-16(12-18(17)23)26-20(27)13-19(21(26)28)25-10-8-24(9-11-25)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKWEAMRHBBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)

![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)

![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)

![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)